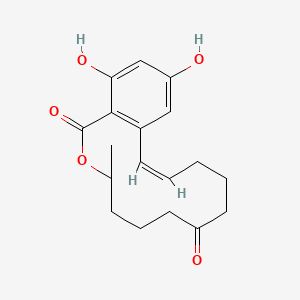
(E)-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zearalenone-13C18 is a fully 13C-labelled analog of zearalenone, a mycotoxin produced by various Fusarium species. This compound is primarily used as an analytical standard in scientific research, particularly in the fields of food safety and toxicology. The 13C labelling allows for precise quantification and tracking in various analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zearalenone-13C18 involves the incorporation of 13C isotopes into the zearalenone molecule. This is typically achieved through a series of chemical reactions that replace the natural carbon atoms with 13C-labelled carbon atoms. The process often involves the use of 13C-labelled precursors and reagents under controlled conditions to ensure the complete and accurate incorporation of the isotopes.
Industrial Production Methods
Industrial production of Zearalenone-13C18 is carried out in specialized facilities equipped to handle isotopic labelling. The process involves multiple steps, including the synthesis of 13C-labelled precursors, their incorporation into the zearalenone structure, and purification of the final product. The production is typically done under stringent quality control measures to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Zearalenone-13C18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Zearalenone-13C18 can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
Zearalenone-13C18 is widely used in scientific research for various applications, including:
Chemistry: Used as an analytical standard in LC-MS and other chromatographic techniques to quantify zearalenone and its metabolites in food and environmental samples.
Biology: Employed in studies investigating the biological effects of zearalenone, including its estrogenic activity and impact on reproductive health.
Medicine: Used in toxicological studies to assess the health risks associated with zearalenone exposure and to develop methods for its detection and mitigation.
Industry: Applied in the food and feed industry to monitor and control the levels of zearalenone in products, ensuring compliance with safety regulations.
作用機序
Zearalenone-13C18 exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive pathways. This can lead to various biological effects, including disruption of reproductive health and development. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) and beta (ERβ), as well as downstream signaling pathways that regulate gene expression and cellular function.
類似化合物との比較
Similar Compounds
Zearalenone: The non-labelled version of Zearalenone-13C18, also produced by Fusarium species and used in similar applications.
α-Zearalenol: A hydroxylated derivative of zearalenone with similar estrogenic activity.
β-Zearalenol: Another hydroxylated derivative with estrogenic properties.
Zearalanone: A reduced form of zearalenone with similar biological activity.
Uniqueness
Zearalenone-13C18 is unique due to its 13C labelling, which allows for precise quantification and tracking in analytical studies. This makes it particularly valuable in research applications where accurate measurement of zearalenone and its metabolites is critical. The isotopic labelling also helps in distinguishing the compound from its natural counterparts in complex biological and environmental samples.
特性
分子式 |
C18H22O5 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
(12Z)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3- |
InChIキー |
MBMQEIFVQACCCH-CLTKARDFSA-N |
異性体SMILES |
CC1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O)O)C(=O)O1 |
正規SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


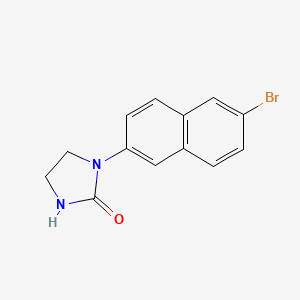

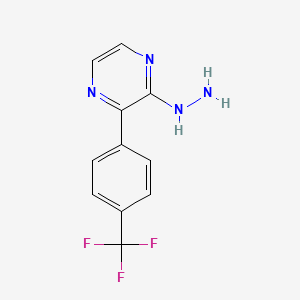


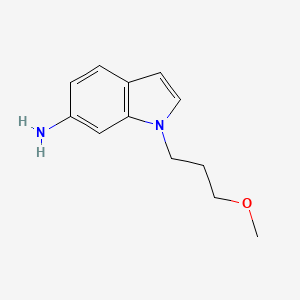
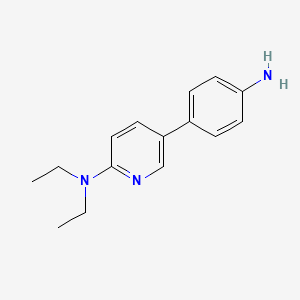

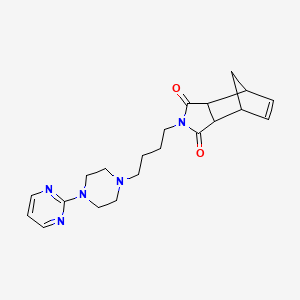
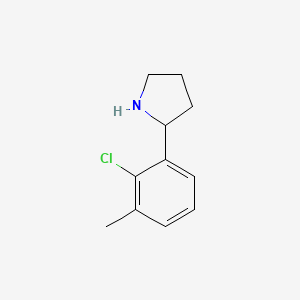



![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)
